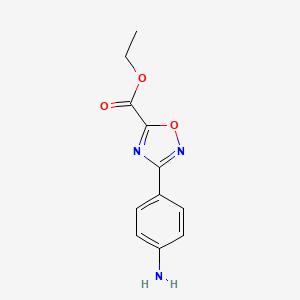

![molecular formula C9H9N3O2 B1446909 Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 1416241-62-7](/img/structure/B1446909.png)

Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Overview

Description

Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolo-pyrimidines involves a multicomponent reaction . The reaction includes the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .Molecular Structure Analysis

The molecular structure of triazolo-pyrimidines is characterized by a five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

The Dimroth rearrangement, a type of isomerization of heterocycles, is often involved in the chemical reactions of triazolo-pyrimidines . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Scientific Research Applications

Synthesis of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate Derivatives this compound derivatives have been synthesized through a variety of chemical reactions, demonstrating the compound's versatility in organic synthesis. One notable synthesis involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature, leading to a range of derivatives. The structures of these compounds were confirmed using elemental analysis and spectroscopic data, indicating precise and reliable synthetic methods (Mohamed, 2021).

Ring-Chain Isomerism and Solvent-Dependent Structural Transformation Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylates have shown interesting chemical behavior, such as ring-chain isomerism. This phenomenon occurs in solution and depends on the solvent and the substituent's length, leading to heterocyclic ring opening and the formation of different structural isomers. This property could be crucial for understanding the compound's behavior in various chemical environments and could be harnessed for specific synthetic or pharmaceutical applications (Pryadeina et al., 2008).

Application in Synthesizing Novel Heterocyclic Systems this compound serves as a building block for synthesizing various novel heterocyclic systems. For instance, it has been used to create new pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones. These syntheses involve heterocyclization followed by nucleophilic displacement and cyclocondensation, highlighting the compound's versatility in forming complex and diverse molecular architectures (Davoodnia et al., 2008).

Mechanism of Action

properties

IUPAC Name |

ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-12-6-10-11-8(12)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPWHNUODSDIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NN=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.